[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone
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Overview
Description
[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone: is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone typically involves multi-step organic reactions One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate aldehydeThe final step involves the sulfonylation of the phenyl ring with morpholine sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the nitro group on the benzimidazole ring can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group and the benzimidazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, sulfonylated phenyl compounds, and pyrrolidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring and the morpholine sulfonyl group further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- [2-(1H-benzimidazol-2-yl)ethyl][4-(morpholin-4-ylsulfonyl)phenyl]methanone
- [2-(1H-benzimidazol-2-yl)propyl][4-(morpholin-4-ylsulfonyl)phenyl]methanone
- [2-(1H-benzimidazol-2-yl)butyl][4-(morpholin-4-ylsulfonyl)phenyl]methanone
Uniqueness
What sets [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone apart from similar compounds is its unique combination of functional groups. The presence of the pyrrolidine ring, in particular, enhances its chemical reactivity and biological activity, making it a more versatile and potent compound .
Properties
Molecular Formula |
C22H24N4O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H24N4O4S/c27-22(16-7-9-17(10-8-16)31(28,29)25-12-14-30-15-13-25)26-11-3-6-20(26)21-23-18-4-1-2-5-19(18)24-21/h1-2,4-5,7-10,20H,3,6,11-15H2,(H,23,24) |
InChI Key |
NHKBGPUDIDHPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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